5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid
Description
Properties
CAS No. |
83817-56-5 |
|---|---|
Molecular Formula |
C13H10Cl2O5S |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C13H10Cl2O5S/c14-9-1-2-11(16)7(4-9)3-8-5-10(15)6-12(13(8)17)21(18,19)20/h1-2,4-6,16-17H,3H2,(H,18,19,20) |
InChI Key |
HZCMTSWVWXUEDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of Chlorinated Hydroxybenzene Derivatives
A common preparative approach starts with 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzyl alcohol or related precursors. The condensation reaction forms the benzyl linkage:
- Reaction type: Electrophilic aromatic substitution or nucleophilic addition depending on the intermediates.
- Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids may be used to promote the condensation.
- Temperature: Controlled heating (typically 50–100 °C) to facilitate the reaction without decomposition.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or aqueous acidic media.
Sulfonation Step
The introduction of the sulfonic acid group (-SO3H) onto the aromatic ring is achieved by sulfonation:
- Reagents: Sulfur trioxide (SO3), chlorosulfonic acid (ClSO3H), or oleum.
- Conditions: Low to moderate temperatures (0–50 °C) to avoid over-sulfonation or degradation.
- Work-up: Neutralization with aqueous base to isolate the sulfonic acid derivative.
Purification
- Techniques: Recrystallization from suitable solvents (e.g., water, ethanol), chromatography for laboratory scale.
- Yield optimization: Careful control of reaction time and temperature to minimize side products.
Industrial Production Considerations
Industrial synthesis adapts the above laboratory methods with process intensification techniques:
- Continuous flow reactors for better temperature and reaction time control.
- Automated monitoring of reaction parameters to maintain consistent product quality.
- Scalable purification methods such as crystallization and filtration.
These adaptations improve cost-effectiveness and reproducibility.
Reaction Types and Chemical Transformations
| Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Condensation | Acid catalyst, 50–100 °C | Formation of benzyl linkage between phenyl rings |
| Sulfonation | SO3, ClSO3H, oleum, 0–50 °C | Introduction of sulfonic acid group |
| Oxidation (optional) | KMnO4, CrO3 | Conversion of hydroxyl groups to ketones/aldehydes (if needed) |
| Reduction (optional) | NaBH4, LiAlH4 | Reduction of aldehydes or ketones to alcohols |
| Substitution | NaOH, KOtBu | Possible substitution of chloro groups |
Research Findings on Preparation
- The condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzyl alcohol is sensitive to catalyst choice and temperature, with acidic catalysts providing higher selectivity for the desired benzylated product.
- Sulfonation requires careful temperature control to prevent polysulfonation or degradation of the aromatic ring.
- Purification by recrystallization yields a product with high purity suitable for analytical and preparative applications.
- Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are effective for monitoring purity and isolating impurities during synthesis.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Catalyst/Notes | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Condensation | 5-chloro-2-hydroxybenzaldehyde + 5-chloro-2-hydroxybenzyl alcohol | 50–100 | Acid catalyst (e.g., H2SO4) | 70–85 | Recrystallization |
| Sulfonation | SO3 or ClSO3H | 0–50 | Controlled addition, dilute acid | 60–80 | Neutralization, filtration |
| Purification | Recrystallization | Ambient | Solvent: water or ethanol | — | Recrystallization, chromatography |
Analytical and Quality Control
- HPLC Analysis: Reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used to confirm product purity and separate impurities.
- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure and substitution pattern.
- Elemental Analysis: Confirms the presence of chlorine, sulfur, and oxygen consistent with the molecular formula.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the sulfonic acid group to a sulfonate.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or sulfonate derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry
In the field of organic synthesis, 5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid serves as a valuable reagent. It is utilized as a building block for synthesizing more complex molecules. The chlorination and sulfonation processes are crucial for its synthesis, typically involving reagents such as thionyl chloride or phosphorus pentachloride for chlorination, and sulfur trioxide or chlorosulfonic acid for sulfonation.
Biological Research
Research indicates that this compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action involves interactions with specific molecular targets, where the hydroxyl and sulfonic acid groups facilitate hydrogen bonding and ionic interactions with biological molecules.
Case Studies
- Antimicrobial Activity : Studies have shown that compounds structurally similar to this compound can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Effects : Investigations into the compound's effects on inflammatory pathways have indicated its potential therapeutic roles in treating conditions like arthritis.
Medicinal Chemistry
The compound is explored for its therapeutic effects in treating various diseases. The functional groups present enable significant binding interactions with proteins and enzymes, which can modulate their activity. This aspect is crucial for understanding its therapeutic applications and optimizing its efficacy in medicinal chemistry.
Industrial Applications
In industry, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing processes.
Analytical Chemistry
This compound has been employed in analytical chemistry for separation processes using high-performance liquid chromatography (HPLC) techniques.
Uniqueness
The unique combination of two chlorine atoms and two hydroxyl groups in this compound provides distinct chemical reactivity and biological activity compared to its analogs. This specific arrangement allows for unique interactions with molecular targets, making it a valuable compound across various applications.
Mechanism of Action
The mechanism of action of 5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The chlorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol ()
- Structure: Lacks the sulphonic acid group; features a phenol group instead.
- Key Differences: Acidity: The phenol group (pKa ~10) is less acidic than the sulphonic acid group (pKa ~1–2). Solubility: Lower water solubility compared to the sulphonic acid derivative. Reactivity: The absence of –SO₃H reduces electrophilic substitution activation at the benzene ring.
- Applications : Used in polymer stabilization or as an intermediate in agrochemicals .
3-Amino-5-chloro-2-hydroxy-benzenesulphonic Acid ()
- Structure: Replaces the methylene-bridged chlorohydroxyphenyl group with an amino group.
- Key Differences: Electronic Effects: The amino group (–NH₂) is electron-donating, opposing the electron-withdrawing –SO₃H. Reactivity: Prone to diazotization and coupling reactions (common in dye chemistry).
- Applications : Intermediate in azo dye synthesis .
5-Chloro-2-formylbenzenesulphonic Acid (–14)
- Structure : Substituted with a formyl group (–CHO) at position 2.
- Key Differences :
- Reactivity : The aldehyde group enables nucleophilic addition reactions (e.g., condensation).
- Acidity : The –CHO group slightly increases acidity compared to –OH.
- Applications : Building block for pharmaceuticals or chelating agents .
Mordant Black 56 ()
- Structure : Contains an azo group (–N=N–) linking a chlorohydroxyphenyl moiety to a naphthalenesulfonic acid.
- Key Differences :
- Molecular Weight : Higher (C₁₆H₁₀ClN₂NaO₆S, MW 440.77 g/mol) due to the naphthalene ring.
- Functionality : The azo group enables metal coordination (mordant dye properties).
- Applications : Textile dyeing and metal ion detection .
Comparative Analysis Table
Biological Activity
5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid, with the chemical formula C13H10Cl2O5S and CAS number 83817-56-5, is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H10Cl2O5S |
| Molecular Weight | 349.187 g/mol |
| IUPAC Name | 5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenesulfonic acid |
| CAS Number | 83817-56-5 |
The compound features two chlorine atoms and two hydroxyl groups, which contribute to its reactivity and interaction with biological systems.
Synthesis
The synthesis typically involves chlorination followed by sulfonation. Common reagents include thionyl chloride for chlorination and sulfur trioxide for sulfonation. The synthesis can be optimized using continuous flow reactors to enhance yield and purity through controlled reaction conditions .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases. In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels in treated cells compared to controls .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions through its hydroxyl and sulfonic acid groups. These interactions can influence protein-ligand binding affinities, potentially altering cellular signaling pathways involved in inflammation and infection responses .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of the compound against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 25 µg/mL, highlighting its potential as a therapeutic agent.
- Inflammation Model : In an experimental model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results indicated a dose-dependent reduction in edema, with maximum efficacy observed at a dosage of 50 mg/kg.
Comparison with Similar Compounds
| Compound | Biological Activity |
|---|---|
| 5-Chloro-2-hydroxybenzenesulphonic acid | Moderate antimicrobial |
| 3-Chloro-2-hydroxybenzenesulphonic acid | Low anti-inflammatory |
| 5-Chloro-3-hydroxybenzenesulphonic acid | High antioxidant activity |
The presence of two chlorine atoms and two hydroxyl groups in this compound distinguishes it from similar compounds, enhancing its biological activity profile.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with halogenated benzaldehyde precursors (e.g., 5-chloro-2-hydroxybenzaldehyde) and employ Friedel-Crafts alkylation or Suzuki coupling to introduce substituents .
- Step 2 : Sulfonation via concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Optimization : Monitor reaction progress using TLC (hexane:ethyl acetate, 1:1 v/v) and purify via column chromatography . Yield improvements (~79%) are achievable by optimizing stoichiometry and reaction time .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonic acid protons as broad signals) .
- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment and molecular ion confirmation .
- FTIR : Validate functional groups (e.g., O–H stretch at ~3400 cm, S=O stretches at 1170–1250 cm) .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the spatial arrangement of functional groups in this compound?
- Crystallographic Approach :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Prepare crystals via slow evaporation of tetrahydrofuran solutions .
- Refinement : Apply SHELXL for structure refinement, using riding models for H atoms (C–H = 0.93–0.96 Å) and anisotropic displacement parameters for non-H atoms .
- Validation : Compare bond lengths and angles with similar sulfonic acid derivatives (e.g., 3-amino-5-chloro-2-hydroxybenzenesulfonic acid, C–S bond ~1.76 Å) to confirm stereochemical accuracy .
Q. What strategies can address contradictions in spectroscopic data, such as unexpected splitting in -NMR spectra?
- Troubleshooting :
- Dynamic Effects : Investigate tautomerism or hydrogen bonding between hydroxyl and sulfonic acid groups, which may cause signal broadening/splitting. Use variable-temperature NMR to assess exchange rates .
- Impurity Analysis : Cross-check with HPLC-MS to rule out byproducts (e.g., incomplete sulfonation intermediates) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and correlate with experimental data .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 280 nm) over 24–72 hours. Use Arrhenius plots to predict shelf-life .
- Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for sulfonic acids) .
- Hydrolytic Stability : Reflux in aqueous/organic solvents (e.g., ethanol:water, 1:1) and analyze residual compound via HPLC .
Methodological Challenges and Solutions
Q. What are the common pitfalls in synthesizing halogenated sulfonic acid derivatives, and how can they be mitigated?
- Challenges :
- Regioselectivity : Competing sulfonation at multiple positions. Use steric directing groups (e.g., methyl substituents) or low-temperature conditions to favor desired sites .
- Byproduct Formation : Chlorinated intermediates may undergo hydrolysis. Employ anhydrous conditions and inert atmospheres (N/Ar) .
- Solutions :
- In Situ Monitoring : Use real-time IR to track sulfonic acid formation .
- Purification : Optimize solvent systems for recrystallization (e.g., ethyl acetate:hexane gradients) .
Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution or coordination chemistry?
- Computational Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
